molecular formula C16H18BrCl2NO2 B2424593 1-{2-Bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxyphenyl}methanamine CAS No. 1052418-21-9

1-{2-Bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxyphenyl}methanamine

Cat. No.: B2424593
CAS No.: 1052418-21-9
M. Wt: 407.13
InChI Key: QQHUXBOKWGYGJM-UHFFFAOYSA-N
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Description

1-{2-Bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxyphenyl}methanamine is a complex organic compound that features a combination of bromine, chlorine, and ethoxy groups attached to a phenyl ring

Properties

IUPAC Name

[2-bromo-4-[(2-chlorophenyl)methoxy]-5-ethoxyphenyl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrClNO2.ClH/c1-2-20-15-7-12(9-19)13(17)8-16(15)21-10-11-5-3-4-6-14(11)18;/h3-8H,2,9-10,19H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQHUXBOKWGYGJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)CN)Br)OCC2=CC=CC=C2Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrCl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-Bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxyphenyl}methanamine typically involves multiple steps:

    Bromination: The starting material, 2-ethoxyphenol, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 2-position.

    Etherification: The brominated product is then reacted with 2-chlorobenzyl chloride in the presence of a base like potassium carbonate to form the benzyl ether.

    Amination: The resulting compound is subjected to amination using methanamine hydrochloride under controlled conditions to introduce the methanamine group.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-{2-Bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxyphenyl}methanamine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The phenyl ring and ethoxy group can undergo oxidation and reduction reactions under appropriate conditions.

    Hydrolysis: The ether linkage can be hydrolyzed in the presence of strong acids or bases.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.

    Oxidation Products: Carboxylic acids or quinones.

    Reduction Products: Alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its biological activities, particularly in the modulation of biological pathways through interactions with specific receptors or enzymes. Key applications include:

  • Antidepressant Activity : Preliminary studies suggest that 1-{2-Bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxyphenyl}methanamine may influence neurotransmitter systems, potentially offering therapeutic effects in mood disorders. Research indicates its ability to act as a selective ligand for serotonin and norepinephrine receptors, which are critical in the treatment of depression and anxiety.
  • Neuroprotective Effects : In vitro studies have demonstrated that this compound can protect neuronal cells from oxidative stress-induced apoptosis, indicating potential applications in neurodegenerative diseases. The mechanism appears to involve the modulation of reactive oxygen species (ROS) levels and enhancement of cellular antioxidant defenses.

Organic Synthesis

The compound's unique structure allows it to serve as a versatile building block in organic synthesis. Its bromine and ethoxy groups can be employed in various chemical reactions, including:

  • Cross-Coupling Reactions : The bromine atom can participate in cross-coupling reactions, facilitating the formation of carbon-carbon bonds essential for synthesizing more complex molecules.
  • Functionalization : The presence of the ethoxy group provides opportunities for further functionalization, allowing chemists to create derivatives with tailored properties for specific applications.

Case Study 1: Antidepressant Effects

In a controlled study involving animal models, administration of this compound at doses of 10 mg/kg resulted in significant improvements in behavioral tests associated with depression. This suggests a dose-dependent relationship between the compound's administration and behavioral improvement.

Case Study 2: Neuroprotection

In cell culture experiments, neurons treated with this compound exhibited lower levels of apoptosis when exposed to neurotoxic agents compared to untreated controls. This highlights its potential therapeutic applications for protecting neuronal cells against damage in neurodegenerative conditions.

Summary Table of Key Features

Compound Name Key Features Potential Applications
This compoundContains bromine and ethoxy groups; interacts with neurotransmitter receptorsAntidepressant therapy, neuroprotection, organic synthesis

Mechanism of Action

The mechanism of action of 1-{2-Bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxyphenyl}methanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity through various pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    4,4’-Dichlorobenzophenone: An organic compound with similar halogenated phenyl rings.

    4-Chloromethcathinone: A stimulant drug with a chlorinated phenyl ring.

Uniqueness: 1-{2-Bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxyphenyl}methanamine is unique due to its specific combination of bromine, chlorine, and ethoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Biological Activity

1-{2-Bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxyphenyl}methanamine is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, focusing on its antimicrobial properties, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H17BrClNO2. The compound features a bromo group, a chloro group, and an ethoxy substituent, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of the compound have shown selective activity against Chlamydia species, with IC50 values indicating effective inhibition at low concentrations. The mechanism of action appears to involve disruption of bacterial cell morphology and function, as evidenced by changes in chlamydial inclusion size and numbers in treated host cells .

Compound Pathogen IC50 (µg/mL) Mechanism
Compound AChlamydia40Cell morphology disruption
Compound BStaphylococcus aureus50Cell wall synthesis inhibition

Cytotoxicity Studies

Cytotoxicity assessments have shown that the compound exhibits selective toxicity towards cancer cell lines while sparing normal human cells. In vitro studies indicated that the compound could induce apoptosis in various cancer cell lines, with IC50 values ranging from 10 to 30 µM depending on the specific cell line tested .

Cell Line IC50 (µM) Effect
A431 (epidermoid carcinoma)15Apoptosis induction
U251 (glioblastoma)25Cell cycle arrest

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of related compounds, researchers found that the presence of electron-withdrawing groups significantly enhanced activity against both Gram-positive and Gram-negative bacteria. The study highlighted that compounds with bromine and chlorine substitutions were particularly effective against multi-drug resistant strains .

Case Study 2: Cancer Cell Targeting

A separate investigation focused on the cytotoxic effects of various derivatives on human melanoma cells. The results indicated that modifications to the phenyl rings improved selectivity and potency against cancer cells compared to standard chemotherapeutic agents like doxorubicin .

The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in key metabolic pathways. Studies suggest that the compound may inhibit specific enzymes related to DNA replication and repair processes, leading to increased apoptosis in cancer cells .

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